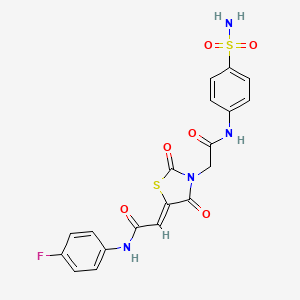

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide

Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a synthetic thiazolidinone derivative with a complex heterocyclic scaffold. The compound features a thiazolidinone core (2,4-dioxo-1,3-thiazolidine) substituted with a Z-configuration exocyclic double bond at position 5, a sulfamoylphenylaminoethyl side chain at position 3, and a 4-fluorophenylacetamide group. This structure is characteristic of bioactive thiazolidinones, which are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O6S2/c20-11-1-3-12(4-2-11)22-16(25)9-15-18(27)24(19(28)31-15)10-17(26)23-13-5-7-14(8-6-13)32(21,29)30/h1-9H,10H2,(H,22,25)(H,23,26)(H2,21,29,30)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXPIRWCXFUVII-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidine core, which is known for its diverse biological properties. The presence of the sulfamoyl group and fluorophenyl moiety may contribute to its pharmacological profile.

Research indicates that compounds similar to this compound often exhibit their biological effects through multiple pathways:

-

Anticancer Activity :

- Thiazolidine derivatives have shown promising anticancer effects by inducing apoptosis in various cancer cell lines such as HeLa and A549. The mechanism involves both intrinsic and extrinsic signaling pathways leading to cell death .

- For instance, a related thiazolidinone compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values lower than standard chemotherapeutic agents .

-

Antimicrobial Activity :

- The compound's structure suggests potential antibacterial properties. Similar thiazolidine derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria .

- A study reported that certain thiazolidinones exhibited effective inhibition of bacterial strains comparable to conventional antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiazolidine derivatives similar to the target compound:

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.5 | |

| Anticancer | A549 | 15.0 | |

| Antimicrobial | Staphylococcus aureus | 8.0 | |

| Antimicrobial | E. coli | 10.5 |

Case Studies

- Study on Thiazolidinones : A study investigated the anticancer properties of various thiazolidinone derivatives. Among these, a compound structurally related to this compound showed significant antiproliferative effects against multiple cancer cell lines, highlighting the importance of substituents on the thiazolidine ring for enhancing activity .

- Antimicrobial Efficacy : Another research focused on the synthesis of novel thiazolidine derivatives and their evaluation against various bacterial strains. The results indicated that specific modifications in the thiazolidine structure could lead to enhanced antibacterial properties, suggesting a viable path for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications in the chemical structure affect biological activity:

- Sulfamoyl Group : Enhances solubility and may improve binding affinity to target proteins.

- Fluorophenyl Moiety : Contributes to increased lipophilicity and potential bioactivity.

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Scientific Research Applications

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide represents a complex molecular structure with potential applications in medicinal chemistry, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its applications, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidine derivatives in anticancer therapies. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In a study involving several synthesized thiazolidine derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values were notably lower than those of standard chemotherapeutics, indicating higher efficacy .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against targets involved in metabolic pathways related to cancer and diabetes.

Enzyme Targeting

Research indicates that derivatives of this compound can inhibit enzymes such as:

- Carbonic Anhydrase : Important for regulating pH and fluid balance.

- Aldose Reductase : Involved in diabetic complications.

In silico studies have predicted strong binding affinities to these enzymes, suggesting that further experimental validation could yield effective therapeutic agents .

Anti-inflammatory Properties

The presence of the dioxo group in the compound may confer anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines.

Experimental Findings

In vitro assays showed that related thiazolidine compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .

Chemical Reactions Analysis

Sulfonamide Moiety Formation

The 4-sulfamoylphenylamino group is likely introduced via:

-

Sulfonamide coupling : Reaction of a phenylamine derivative with sulfonyl chloride in the presence of a base (e.g., pyridine).

-

Molecular interactions : The sulfonamide group binds to the secondary pocket of COX-II enzymes, as observed in similar compounds (e.g., THZD1 , THZD2 ) .

Acetamide Group Formation

The N-(4-fluorophenyl)acetamide portion is synthesized by:

-

Reacting 4-fluoroaniline with acetyl chloride in the presence of a catalyst (e.g., Pd(0)) .

-

Purifying the product via crystallization.

Thiazolidinone Ring Formation

The cyclocondensation involves:

-

Nucleophilic attack by the thiolate ion (from mercaptoacetic acid) on the imine carbon of the Schiff base.

-

Ring closure to form the thiazolidinone structure.

Sulfonamide Coupling

The sulfonamide bond forms via:

-

Electrophilic substitution : The sulfonamide group reacts with the aminoethyl chain of the thiazolidinone.

-

Molecular docking : The sulfonamide’s p-sulfamoylphenylamino moiety interacts with COX-II residues (e.g., His75, Ser339) .

Biological Activity and Structural Insights

While the query focuses on chemical reactions, analogous compounds provide context for the compound’s design:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share structural motifs but exhibit distinct pharmacological profiles based on substituent variations. Below is a detailed comparison with structurally analogous compounds from the literature:

Structural and Functional Group Analysis

*Calculated based on analogous structures.

Pharmacological and Physicochemical Comparisons

Fluorophenyl groups (present in the target, , and ) are associated with improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius . Thioxo derivatives (e.g., ) exhibit higher stability under physiological conditions compared to dioxo analogs but may reduce reactivity in electrophilic environments .

Synthetic Accessibility: The target compound likely follows a multi-step synthesis analogous to (condensation of thiosemicarbazide with chloroacetic acid) or (thiazolidinone formation via mercaptoacetic acid). Substituents like sulfamoylphenyl require selective protection-deprotection strategies, increasing synthetic complexity compared to simpler derivatives (e.g., or ) .

Limitations and Contrasts

- Contradictory Solubility Trends : While sulfamoyl groups generally improve water solubility, steric hindrance from the 4-fluorophenylacetamide in the target compound may counteract this advantage compared to smaller substituents (e.g., ’s allyl group) .

- Biological Data Gaps : Unlike and , which report antimicrobial IC₅₀ values (e.g., 25 µM against S. aureus), the target compound lacks explicit activity data, necessitating further assays.

Q & A

Q. What synthetic methodologies are reported for preparing (Z)-configured thiazolidinone-acetamide derivatives, and how can they be adapted for this compound?

A common approach involves refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid, followed by Z-selective cyclization with appropriate carbonyl compounds . For this compound, substituting the oxocompound with 4-sulfamoylphenyl isocyanate during the reaction may yield the desired product. Reaction monitoring via TLC (e.g., silica gel, ethyl acetate/hexane) and recrystallization in DMF-ethanol mixtures are critical for purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1735 cm⁻¹ (thiazolidinedione) and ~1685 cm⁻¹ (acetamide), along with NH/OH bands near 3240 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to identify Z-configuration via coupling constants (e.g., olefinic protons at δ 6.5–7.5 ppm with J ≈ 12 Hz) and sulfamoyl/fluorophenyl substituents .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

Conduct in vitro assays targeting pathways relevant to thiazolidinediones, such as PPAR-γ agonism for antidiabetic activity or kinase inhibition for anticancer potential. Use cell viability assays (MTT) on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values against controls .

Advanced Research Questions

Q. How can structural contradictions (e.g., crystallographic vs. computational data) be resolved for this compound?

Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for precise geometry determination. Compare with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies in bond angles/planarity may arise from crystal packing effects or solvent interactions .

Q. What strategies optimize the synthetic yield of this compound while maintaining Z-configurational stability?

Q. How can structure-activity relationships (SAR) be explored for this compound’s sulfamoyl and fluorophenyl moieties?

Synthesize analogs with substituents like methyl, nitro, or halogens on the sulfamoyl/fluorophenyl groups. Test in bioassays (e.g., PPAR-γ binding) and correlate activity with electronic (Hammett σ) or steric parameters. Molecular docking (AutoDock Vina) can predict binding modes .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

Use molecular dynamics (GROMACS) to simulate binding stability with PPAR-γ or kinases. Pair with free-energy perturbation (FEP) to calculate binding affinity changes upon substituent modification. Validate with experimental IC₅₀ data .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound, ensuring no cytotoxicity.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Q. What protocols ensure reproducibility in spectral data acquisition?

- NMR : Standardize solvent (DMSO-d₆ or CDCl₃), temperature (25°C), and internal reference (TMS).

- IR : Prepare KBr pellets with consistent sample concentration (1–2 mg/200 mg KBr) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

Re-examine sample purity via HPLC-MS. If impurities are absent, recalibrate computational models (e.g., adjust DFT functionals or solvent-effect parameters in Gaussian). Cross-validate with 2D NMR (HSQC, HMBC) for unambiguous signal assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.